Hydrazine, N,N'-dibutyl-N,N'-dimethyl-

Description

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine derivatives are instrumental in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and as reagents in various functional group transformations. The nitrogen-nitrogen bond imparts unique reactivity, making them useful in both reduction and oxidation reactions. For instance, the reduction of azines with lithium aluminum hydride provides a good yield of 1,2-dialkylhydrazines. cdnsciencepub.com

In synthetic chemistry, hydrazine derivatives are pivotal in the formation of carbon-nitrogen bonds, a fundamental process in the construction of complex organic molecules. They are widely used in the synthesis of pyrazoles, indazoles, and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. researchgate.netsigmaaldrich.com Copper-catalyzed coupling reactions of N-acyl-N′-substituted hydrazines with aryl iodides, for example, offer a facile method for assembling N,N-diaryl hydrazines. researchgate.net

Significance of N,N'-Disubstituted Hydrazines in Chemical Science

Symmetrically N,N'-disubstituted hydrazines, where each nitrogen atom bears a substituent, are a significant subclass of hydrazine derivatives. These compounds are key intermediates in the synthesis of azoalkanes, which are important sources of free radicals for kinetic studies. cdnsciencepub.com The thermal or photochemical decomposition of azoalkanes, generated from the corresponding 1,2-dialkylhydrazines, provides a clean source of alkyl radicals. cdnsciencepub.com

The reactivity of N,N'-disubstituted hydrazines is influenced by the nature of the substituents on the nitrogen atoms. For example, 1,2-dimethylhydrazine (B38074) is a potent carcinogen that acts as a DNA methylating agent and is used to induce colon tumors in experimental animals. wikipedia.orgnih.govnih.gov This biological activity underscores the importance of understanding the structure-activity relationships within this class of compounds.

Research Landscape of Alkyl-Substituted Hydrazines

The research landscape of alkyl-substituted hydrazines is broad, encompassing synthetic methodology, reaction mechanisms, and applications in various fields. nih.gov While simpler alkyl hydrazines like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) have been extensively studied, particularly as rocket propellants, the chemistry of more complex, symmetrically substituted tetraalkylhydrazines remains less explored. nih.govwikipedia.org

Unsymmetrical dimethylhydrazine (UDMH), for instance, is a well-known hypergolic rocket fuel. wikipedia.org Its synthesis and reactions have been the subject of numerous studies. nih.gov In contrast, symmetrically substituted hydrazines, such as 1,2-dimethylhydrazine (SDMH), have no commercial value but are of interest in academic research due to their distinct chemical and biological properties. wikipedia.org The synthesis of 1,2-dialkylhydrazines can be achieved through the reduction of azines with lithium aluminum hydride. cdnsciencepub.com

Due to the limited direct research on N,N'-dibutyl-N,N'-dimethylhydrazine, this article will draw upon data from its simpler structural analogs to infer its potential properties and reactivity. The following table provides a summary of key physical properties for related dimethylhydrazine compounds.

| Property | 1,1-Dimethylhydrazine (B165182) (UDMH) | 1,2-Dimethylhydrazine (SDMH) |

| Formula | C₂H₈N₂ | C₂H₈N₂ |

| Molar Mass | 60.10 g·mol⁻¹ | 60.100 g·mol⁻¹ |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Ammoniacal, fishy | Fishy, ammoniacal |

| Density | 0.791 g/cm³ | 827.4 kg m⁻³ (at 20 °C) |

| Melting Point | -57 °C | -9 °C |

| Boiling Point | 63 °C | 87 °C |

| Solubility in water | Miscible | Miscible |

Data sourced from PubChem entries for 1,1-Dimethylhydrazine and 1,2-Dimethylhydrazine. nih.govnih.gov

While no specific experimental data for N,N'-dibutyl-N,N'-dimethylhydrazine is readily available in the surveyed literature, its properties can be extrapolated from trends observed in homologous series of alkylhydrazines. It is expected to be a liquid at room temperature with a higher boiling point than its lower alkyl analogs due to increased van der Waals forces. Its solubility in water is likely to be lower than that of dimethylhydrazine due to the larger hydrophobic butyl groups.

The synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine would likely follow general methods for the preparation of tetraalkylhydrazines. One potential route could involve the alkylation of a symmetrically disubstituted hydrazine. For instance, the reaction of 1,2-dimethylhydrazine with a butylating agent, such as a butyl halide, in the presence of a base could theoretically yield the target compound. Another approach could be the reductive amination of a suitable carbonyl compound with a hydrazine derivative.

The reactivity of N,N'-dibutyl-N,N'-dimethylhydrazine is anticipated to be characteristic of a tetraalkylhydrazine. The nitrogen atoms would possess lone pairs of electrons, rendering the molecule basic and nucleophilic. It could potentially undergo oxidation at the nitrogen atoms and may serve as a ligand in coordination chemistry. The N-N bond could be susceptible to cleavage under certain reductive or oxidative conditions.

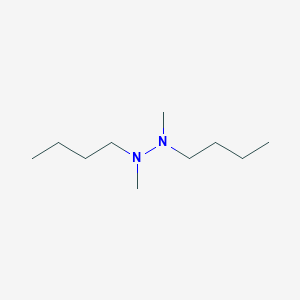

Structure

2D Structure

3D Structure

Properties

CAS No. |

116149-14-5 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

1,2-dibutyl-1,2-dimethylhydrazine |

InChI |

InChI=1S/C10H24N2/c1-5-7-9-11(3)12(4)10-8-6-2/h5-10H2,1-4H3 |

InChI Key |

HUUBGMAZZGQSLS-UHFFFAOYSA-N |

SMILES |

CCCCN(C)N(C)CCCC |

Canonical SMILES |

CCCCN(C)N(C)CCCC |

Other CAS No. |

116149-14-5 |

Synonyms |

1,2-dibutyl-1,2-dimethyl-hydrazine |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibutyl N,n Dimethylhydrazine

Historical Synthetic Pathways for Substituted Hydrazines

The foundational synthesis of hydrazine (B178648) derivatives dates back to 1875 when Emil Fischer first prepared phenylhydrazine (B124118) by reducing a diazonium salt. princeton.edu Historically, methods for creating unsymmetrical hydrazines, such as 1,1-dimethylhydrazine (B165182) (UDMH), included the reduction of N-nitrosodimethylamine. wikipedia.orgorgsyn.org Another significant historical method is the Olin Raschig process, which involves the reaction of monochloramine with an amine, in this case, dimethylamine, to produce the corresponding hydrazine. wikipedia.org These early methods, while groundbreaking, often involved harsh reagents and lacked the selectivity required for more complex, highly substituted hydrazines.

Contemporary Strategies for N,N'-Dibutyl-N,N'-dimethylhydrazine Synthesis

Modern synthetic chemistry offers more controlled and versatile routes to tetrasubstituted hydrazines like N,N'-dibutyl-N,N'-dimethylhydrazine. These strategies can be broadly categorized into reductive amination, coupling reactions, and alkylation.

Reductive Amination Approaches

Reductive amination is a powerful method for forming C-N bonds and can be adapted for hydrazine synthesis. masterorganicchemistry.com This process, sometimes termed reductive hydrazination, involves the reaction of a carbonyl compound with a hydrazine to form a hydrazone intermediate, which is then reduced to the target hydrazine. nih.govaston.ac.uk

For the synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine, a plausible route would involve the reaction of N,N'-dimethylhydrazine with butyraldehyde (B50154). The resulting hydrazone would then be reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine (or hydrazone) in the presence of the aldehyde. masterorganicchemistry.com Biocatalytic approaches using engineered imine reductases (IREDs) also show promise for this transformation. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Common and inexpensive, but can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/hydrazones over carbonyls; reaction is faster at lower pH. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Effective but may require higher pressures and can sometimes lead to N-N bond cleavage. youtube.com |

| α-picoline-borane | An efficient reagent for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org |

A two-step reductive amination could be envisioned, starting with N,N'-dimethylhydrazine and sequentially adding butyraldehyde in two separate reductive amination cycles to achieve the dibutylated product.

Coupling Reactions for Hydrazine Bond Formation

The direct formation of the N-N bond is a convergent and attractive strategy. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, although many methods are tailored for producing aromatic hydrazines. nih.govacs.org

Recent advancements have demonstrated nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with aliphatic amines, providing a route to hydrazides, which are precursors to hydrazines. nih.govacs.orgorganic-chemistry.orgacs.org Another innovative approach involves an organophosphorus-catalyzed reductive coupling of nitroarenes and anilines. organic-chemistry.orgnih.gov While these specific examples target different substitution patterns, the underlying principles of catalytic N-N bond formation could potentially be adapted for the synthesis of aliphatic tetrasubstituted hydrazines. The challenge lies in achieving selective coupling between two different secondary amines, such as N-methylbutylamine, or a related precursor.

Alkylation Reactions on Hydrazine Scaffolds

Direct alkylation of a hydrazine precursor is one of the most straightforward synthetic strategies. researchgate.net To synthesize N,N'-dibutyl-N,N'-dimethylhydrazine, one could start with N,N'-dimethylhydrazine and alkylate it with a butyl halide, such as butyl bromide or butyl iodide.

A significant challenge in this approach is controlling the degree and position of alkylation. organic-chemistry.org The use of a strong base to deprotonate the hydrazine is often necessary. A methodology involving the formation of a nitrogen dianion from a protected hydrazine using n-butyllithium allows for selective and sequential alkylation, providing precise control over the substitution pattern. organic-chemistry.org

Plausible Alkylation Synthesis Route:

Starting Material: N,N'-dimethylhydrazine.

Reagent: Butyl bromide (or other butyl halide).

Base: A strong base like potassium hydroxide (B78521) or sodium hydride to facilitate the reaction.

Solvent: A suitable polar aprotic solvent like dimethylformamide (DMF) or ethanol. nih.gov

The reaction involves the nucleophilic attack of the nitrogen atom of dimethylhydrazine on the electrophilic carbon of the butyl halide. To obtain the desired N,N'-disubstituted product, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled to prevent over-alkylation. nih.gov

Novel Synthetic Routes and Optimization for N,N'-Dibutyl-N,N'-dimethylhydrazine

Research continues to focus on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted hydrazines.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In hydrazine synthesis, this translates to using less hazardous reagents, employing catalytic methods over stoichiometric ones, and minimizing waste. researchgate.net

Key green approaches applicable to N,N'-dibutyl-N,N'-dimethylhydrazine synthesis include:

Catalytic Hydrogenation: Using catalytic amounts of metals like nickel with hydrazine hydrate (B1144303) as a facile source of both hydrogen and nitrogen for reductive amination presents a greener alternative to traditional reducing agents. rsc.org

Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions has been successfully applied to prepare hydrazone derivatives, reducing the use of volatile organic compounds. ajgreenchem.comminarjournal.com This could be applied to the hydrazone formation step in a reductive amination pathway.

Use of Greener Alkylating Agents: Replacing toxic alkyl halides and dimethyl sulfate (B86663) with more environmentally benign alternatives like dialkyl carbonates is a key goal. nih.gov Dimethyl carbonate, for instance, releases only methanol (B129727) and carbon dioxide as byproducts. nih.gov

Table 2: Green Chemistry Approaches in Hydrazine Synthesis

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of Ni-catalysts for reductive amination or coupling reactions. | Reduces waste from stoichiometric reagents and allows for milder reaction conditions. |

| Atom Economy | N-N bond forming coupling reactions. | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Reagents | Use of water as a solvent where possible; replacing alkyl halides with dialkyl carbonates. nih.govrsc.org | Reduces toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted synthesis. minarjournal.com | Can significantly reduce reaction times and energy consumption. |

By integrating these principles, future syntheses of N,N'-dibutyl-N,N'-dimethylhydrazine can be made more efficient and sustainable.

Catalytic Methods for Enhanced Selectivity and Yield

The synthesis of unsymmetrical hydrazines, such as N,N'-dibutyl-N,N'-dimethylhydrazine, often benefits from catalytic approaches to improve reaction efficiency, selectivity, and yield. Catalytic methods offer milder reaction conditions and can avoid the use of stoichiometric reagents that may be hazardous or produce significant waste.

One prominent catalytic strategy involves the reductive alkylation of a hydrazine precursor. This process can be effectively catalyzed by Group VIII metals, with palladium on a carbon support being a particularly preferred catalyst. google.com The reaction typically involves the reductive alkylation of an acylhydrazide, which is then cleaved to yield the desired substituted hydrazine. google.com The use of a polar solvent, such as a lower alkanol like methanol, is often favored. google.com A critical aspect of this method is the control of pH during the reductive alkylation step to ensure optimal reaction outcomes. google.com

Another innovative approach utilizes a ruthenium pincer catalyst for the direct N,N-dialkylation of acylhydrazides using alcohols. organic-chemistry.org This one-pot synthesis is environmentally benign as it produces water as the sole byproduct. organic-chemistry.org The methodology demonstrates high yields and selectivity with a range of primary and secondary alcohols, suggesting its applicability for the synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine. organic-chemistry.org Mechanistic studies indicate that this transformation proceeds through a hydrazone intermediate via a borrowing hydrogen pathway. organic-chemistry.org

The following table summarizes representative catalytic systems and their general performance in reactions analogous to the synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine.

| Catalyst System | Substrates | Key Features | General Yield |

| Palladium on Carbon | Acylhydrazide, Formaldehyde | pH control is important, polar solvents preferred. google.com | Yields can exceed 70%. google.com |

| Ruthenium Pincer Complex with KOtBu | Acylhydrazide, Alcohols | Environmentally friendly, produces water as a byproduct. organic-chemistry.org | Excellent yields. organic-chemistry.org |

These catalytic methods represent significant advancements over traditional synthetic routes, which often require harsh conditions and produce toxic byproducts. organic-chemistry.org The development of such catalytic systems is crucial for the sustainable and efficient production of complex hydrazine derivatives.

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the direct synthesis of complex molecules like N,N'-dibutyl-N,N'-dimethylhydrazine in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to generate structural diversity. rsc.org While specific MCRs for the direct synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine are not extensively documented, the principles of MCRs can be applied to design potential synthetic routes.

For instance, MCRs are widely used in the synthesis of nitrogen-containing heterocycles such as pyrazoles and 1,4-dihydropyridines. rsc.orgnih.gov These reactions often involve the condensation of a hydrazine derivative with dicarbonyl compounds or other reactive intermediates generated in situ. nih.gov A hypothetical MCR for the target molecule could involve the reaction of a suitable hydrazine precursor, a source of methyl groups (like formaldehyde), and a source of butyl groups (like a butyl halide or butanal) in the presence of a suitable catalyst.

The development of novel MCRs is an active area of research, with ionic liquids and other catalysts being explored to facilitate these transformations under mild and environmentally friendly conditions. bohrium.com For example, DBU-based ionic liquids have been shown to be effective catalysts in the synthesis of pyrazolo[1,2-b]phthalazines. bohrium.com

The table below illustrates the general components and catalysts that could be adapted for a multi-component synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine.

| Component 1 | Component 2 | Component 3 | Potential Catalyst |

| Hydrazine or a derivative | Formaldehyde | Butanal or Butyl halide | Acid or Base Catalyst, Metal Catalyst, Ionic Liquid |

The successful implementation of an MCR for the synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine would represent a significant improvement in synthetic efficiency over traditional stepwise methods.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The stereoselective synthesis of chiral derivatives of N,N'-dibutyl-N,N'-dimethylhydrazine would be relevant if the molecule possesses stereogenic centers. Assuming the butyl groups are n-butyl, the parent molecule itself is achiral. However, if chiral butyl isomers (e.g., sec-butyl) were incorporated, or if the nitrogen atoms were to become stereogenic due to restricted rotation or coordination to a metal center, then stereoselective synthesis would be a critical consideration.

While there is no specific information available for the stereoselective synthesis of chiral N,N'-dibutyl-N,N'-dimethylhydrazine derivatives, general principles of stereoselective synthesis can be applied. For instance, the use of chiral catalysts or chiral auxiliaries in the synthetic route could induce stereoselectivity.

In the broader context of nitrogen-containing compounds, stereoselective methods are well-established. For example, the stereoselective synthesis of chiral 3,4,5-trisubstituted 1,5-dihydropyrrol-2-ones has been achieved from azadienes. researchgate.net Similarly, the synthesis of chiral N,N'-diaryl-2,5-dioxopiperazines has been demonstrated with control over the diastereomeric outcome. researchgate.net These examples highlight the potential for developing stereoselective routes for chiral hydrazine derivatives.

A potential strategy for the stereoselective synthesis of a chiral derivative of N,N'-dibutyl-N,N'-dimethylhydrazine could involve the use of a chiral starting material or a chiral catalyst in one of the synthetic steps, such as the catalytic alkylation.

The following table outlines hypothetical approaches for achieving stereoselectivity.

| Approach | Description |

| Chiral Catalyst | A chiral metal complex could be used to catalyze the alkylation steps, leading to an enantiomeric excess of one stereoisomer. |

| Chiral Auxiliary | A chiral group could be temporarily attached to the hydrazine precursor to direct the stereochemical outcome of the alkylation reactions, and then subsequently removed. |

| Chiral Starting Material | The synthesis could begin with a chiral hydrazine precursor, which would impart its stereochemistry to the final product. |

Further research would be necessary to develop and optimize a stereoselective synthesis for any specific chiral derivative of N,N'-dibutyl-N,N'-dimethylhydrazine.

Theoretical and Computational Studies of N,n Dibutyl N,n Dimethylhydrazine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic characteristics of chemical compounds. These methods are instrumental in understanding the behavior of molecules at a subatomic level.

The conformational landscape of N,N'-dibutyl-N,N'-dimethylhydrazine is expected to be complex due to the presence of multiple rotatable single bonds. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule with butyl and methyl groups attached to nitrogen atoms, the rotation around the N-N, N-C, and C-C bonds will lead to various staggered and eclipsed conformations.

The most stable conformers are anticipated to be those that minimize steric hindrance between the bulky butyl groups and the methyl groups. The gauche and anti conformations around the N-N bond, in combination with different arrangements of the alkyl chains, would result in several local energy minima. Computational methods like Density Functional Theory (DFT) are often employed to calculate the energies of these conformers and identify the global minimum energy structure.

Table 1: Illustrative Relative Energies of Postulated Conformers for N,N'-dibutyl-N,N'-dimethylhydrazine

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.25 |

| Eclipsed | 0° | 5.50 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. wikipedia.org

For a hydrazine (B178648) derivative, the HOMO is typically associated with the lone pair electrons on the nitrogen atoms. The energy of the HOMO is an indicator of the molecule's ability to act as an electron donor (nucleophilicity). The LUMO, conversely, represents the lowest energy orbital available to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for a Hydrazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.8 |

| HOMO-LUMO Gap | 8.3 |

Note: These values are hypothetical and serve to illustrate the application of FMO theory.

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. In N,N'-dibutyl-N,N'-dimethylhydrazine, the nitrogen atoms are more electronegative than the carbon and hydrogen atoms, leading to a polar covalent N-N bond and N-C bonds. This results in a partial negative charge on the nitrogen atoms and partial positive charges on the adjacent carbon atoms.

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. For a hydrazine derivative, the areas around the nitrogen lone pairs would be expected to show the most negative electrostatic potential.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties, including spectroscopic parameters. nih.gov By calculating the optimized geometry and electronic structure, DFT can be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov

For instance, the calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectral bands. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov DFT calculations have been successfully applied to various hydrazine derivatives to support experimental findings. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. aps.org

For N,N'-dibutyl-N,N'-dimethylhydrazine, MD simulations could be used to study the conformational transitions between different energy minima. nih.gov This would provide information on the flexibility of the molecule, the timescales of different motions, and the influence of solvent on its dynamic behavior. Such simulations have been applied to study the degradation and gasification mechanisms of other hydrazine derivatives like UDMH. researchgate.net

Computational Mechanistic Elucidation of Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface (PES) for a reaction, it is possible to identify transition states, intermediates, and reaction pathways. nih.gov This information is vital for understanding reaction kinetics and selectivity.

For hydrazine derivatives, computational studies have been used to investigate reaction mechanisms such as oxidation and combustion. nih.govmdpi.com For example, theoretical studies on the ozonation of UDMH have explored the formation of various transformation products. nih.gov Similar computational approaches could be applied to N,N'-dibutyl-N,N'-dimethylhydrazine to predict its reactivity and the potential products of its reactions.

Applications of N,n Dibutyl N,n Dimethylhydrazine in Advanced Organic Synthesis

Role as a Synthetic Reagent in C-N Bond Formation

There is currently no specific information available in the scientific literature regarding the use of N,N'-Dibutyl-N,N'-dimethylhydrazine as a synthetic reagent for C-N bond formation.

Utility as a Precursor for Nitrogen-Containing Heterocycles

Specific examples or studies detailing the utility of N,N'-Dibutyl-N,N'-dimethylhydrazine as a precursor for the synthesis of nitrogen-containing heterocycles have not been reported in the available literature.

Catalytic Applications in Organic Transformations

Ligand Precursor in Transition Metal Catalysis

There is no available research on the application of N,N'-Dibutyl-N,N'-dimethylhydrazine as a ligand precursor in transition metal catalysis.

Building Block for Complex Molecular Architectures

Information regarding the use of N,N'-Dibutyl-N,N'-dimethylhydrazine as a building block for the synthesis of complex molecular architectures is not present in the current scientific literature.

Coordination Chemistry of N,n Dibutyl N,n Dimethylhydrazine

Ligand Properties and Coordination Modes with Metal Centers

There is no available scientific literature detailing the ligand properties of N,N'-dibutyl-N,N'-dimethylhydrazine. Information regarding its behavior as a ligand, including its donor atoms, potential denticity (monodentate or bidentate), and preferred coordination modes with various metal centers, has not been reported.

Synthesis and Characterization of Metal Complexes

No published methods for the synthesis of metal complexes using N,N'-dibutyl-N,N'-dimethylhydrazine as a ligand could be found. As a result, there are no corresponding characterization data, such as spectroscopic (IR, NMR, UV-Vis), magnetic susceptibility, or crystallographic analyses, for any such complexes.

Electronic and Geometric Structures of Coordination Compounds

In the absence of any synthesized and characterized metal complexes of N,N'-dibutyl-N,N'-dimethylhydrazine, there is no information on their electronic or geometric structures. Key parameters such as bond lengths, bond angles, coordination geometries, and electronic configurations remain undetermined.

Potential Catalytic Applications of Hydrazine-Metal Complexes

There is no research available on the potential catalytic applications of metal complexes formed with N,N'-dibutyl-N,N'-dimethylhydrazine. The scientific community has not reported any investigations into the catalytic activity of such complexes in any chemical transformations.

Derivatives and Analogs of N,n Dibutyl N,n Dimethylhydrazine

Synthesis of Novel Substituted Hydrazine (B178648) Analogs

The synthesis of novel substituted hydrazine analogs related to N,N'-dibutyl-N,N'-dimethylhydrazine can be approached through several established synthetic methodologies for creating N-N bonds and for the alkylation of hydrazine precursors. Given the tetra-substituted nature of the target compound, sequential or direct alkylation strategies are often employed.

One common approach involves the controlled alkylation of a hydrazine precursor. For instance, starting with 1,2-dimethylhydrazine (B38074), a symmetrical disubstituted hydrazine, one could introduce butyl groups. The direct alkylation of 1,2-dimethylhydrazine with a butylating agent, such as n-butyl bromide or iodide, would likely proceed via a nucleophilic substitution reaction. The reaction conditions, including the choice of base and solvent, would be critical to control the degree of alkylation and minimize side reactions. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride could be used to deprotonate the hydrazine, enhancing its nucleophilicity for the subsequent reaction with the alkyl halide.

Alternatively, a convergent synthesis could be envisioned. This might involve the reaction of N,N'-dimethylhydrazine with a suitable carbonyl compound, such as butyraldehyde (B50154), to form a hydrazone, followed by reduction of the C=N bonds and subsequent N-alkylation. Reductive amination protocols could also be adapted for this purpose.

A generalized scheme for the synthesis of asymmetric tetra-alkylhydrazines is presented below:

Table 1: General Methods for Synthesis of Substituted Hydrazine Analogs

| Method | Description | Starting Materials | Key Reagents |

| Sequential Alkylation | Stepwise introduction of different alkyl groups onto a hydrazine backbone. | Hydrazine, 1,2-dimethylhydrazine | Alkyl halides, Strong bases (e.g., NaH, LDA) |

| Reductive Amination | Reaction of a hydrazine with carbonyl compounds followed by reduction. | Hydrazine, Substituted hydrazines, Aldehydes/Ketones | Reducing agents (e.g., NaBH3CN, H2/Pd) |

| From Chloramines | Reaction of chloramines with secondary amines. | N-chlorodimethylamine, Dibutylamine | - |

Research into the synthesis of symmetrically and asymmetrically substituted tetraalkylhydrazines has shown that yields can be influenced by steric hindrance from the alkyl groups. The synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine would likely require optimized conditions to overcome the steric bulk of the butyl groups.

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the structure of N,N'-dibutyl-N,N'-dimethylhydrazine derivatives and their reactivity is a key area of investigation. The presence of four alkyl groups on the nitrogen atoms significantly influences the molecule's electronic and steric properties.

Electronic Effects: The four alkyl groups, being electron-donating, increase the electron density on the nitrogen atoms. This enhanced electron density makes the lone pairs on the nitrogen atoms more available for donation, thus increasing the basicity and nucleophilicity of the hydrazine compared to less substituted hydrazines. However, the inductive effect of the alkyl groups is generally modest.

Steric Effects: The butyl and methyl groups create a sterically hindered environment around the nitrogen-nitrogen bond and the nitrogen lone pairs. This steric hindrance can impede the approach of electrophiles and other reactants, potentially reducing the observed reactivity of the molecule in certain reactions. For instance, in reactions where the hydrazine acts as a nucleophile, the bulky butyl groups may slow down the reaction rate compared to a less hindered hydrazine like tetramethylhydrazine.

A comparative analysis of the reactivity of various tetra-alkylhydrazine derivatives can provide insights into these relationships.

Table 2: Predicted Reactivity Trends in Tetra-alkylhydrazine Derivatives

| Derivative | Steric Hindrance | Predicted Nucleophilicity | Predicted Basicity |

| Tetramethylhydrazine | Low | High | High |

| N,N'-Diethyl-N,N'-dimethylhydrazine | Moderate | Moderate-High | High |

| N,N'-Dibutyl-N,N'-dimethylhydrazine | High | Moderate | High |

| Tetra-tert-butylhydrazine | Very High | Low | Moderate |

Exploration of Unique Chemical Properties in Modified Structures

Modification of the butyl and methyl groups in N,N'-dibutyl-N,N'-dimethylhydrazine can lead to derivatives with unique chemical properties. These modifications could include the introduction of functional groups, changes in alkyl chain length, or the incorporation of cyclic structures.

Introduction of Functional Groups: Introducing functional groups onto the alkyl chains could impart novel reactivity. For example, a hydroxyl group on one of the butyl chains would create a hydrazino-alcohol. This new derivative could participate in intramolecular reactions, such as cyclization to form heterocyclic compounds. The presence of a functional group could also alter the molecule's solubility and coordination properties.

Variation in Alkyl Chain Length: Systematically varying the length of the alkyl chains can be used to fine-tune the steric and lipophilic properties of the hydrazine. Longer alkyl chains would increase the lipophilicity, making the derivatives more soluble in nonpolar solvents. This could be advantageous in specific synthetic applications where reaction media are critical.

Incorporation of Cyclic Structures: Replacing the butyl or methyl groups with cyclic structures, such as cyclohexyl or benzyl (B1604629) groups, would create more rigid analogs. The conformational constraints imposed by the cyclic structures could lead to unique stereochemical outcomes in reactions involving these derivatives.

The study of the thermal and oxidative stability of these modified structures is also of significant interest. The N-N bond in hydrazines is susceptible to cleavage, and the substitution pattern can influence the stability of the molecule. Sterically hindered hydrazines, like derivatives of N,N'-dibutyl-N,N'-dimethylhydrazine, may exhibit enhanced thermal stability due to the difficulty of achieving the necessary transition state geometry for decomposition.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of substituted hydrazines, which can be complex and involve hazardous reagents, stands to benefit significantly from modern chemical production technologies. Flow chemistry and automated synthesis platforms offer enhanced safety, reproducibility, and scalability.

Flow Chemistry: Continuous flow processes have been successfully developed for various hydrazine (B178648) derivatives, including phenylhydrazines and the pyrazole scaffold from hydrazine precursors. google.commdpi.comrsc.org These systems integrate key reaction steps like diazotization, reduction, and cyclocondensation into a single, continuous operation. google.commdpi.com This approach minimizes the isolation of potentially unstable intermediates and allows for precise control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic reactions common in hydrazine chemistry. nih.gov For a molecule like N,N'-dibutyl-N,N'-dimethylhydrazine, a flow-based synthesis could offer a safer and more efficient route compared to traditional batch methods, potentially improving yield and purity. beilstein-journals.orgmdpi.com

Automated Synthesis: The development of automated synthesis platforms, which combine robotics with data-driven algorithms, is revolutionizing chemical research. nih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery of new molecules and the optimization of reaction pathways. nih.govsigmaaldrich.comkit.edu Integrating the synthesis of N,N'-dibutyl-N,N'-dimethylhydrazine into an automated platform would enable high-throughput screening of catalysts and reaction conditions. exlibrisgroup.com Furthermore, it would facilitate the rapid creation of a library of related derivatives, which could then be used in downstream applications for materials science or medicinal chemistry. nih.govsynplechem.com

Computational Design of Novel Hydrazine-Based Systems

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized, guiding experimental efforts and reducing development time and cost.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of hydrazine derivatives. researchgate.netnih.gov For N,N'-dibutyl-N,N'-dimethylhydrazine, DFT could be used to model key properties such as bond dissociation energies, ionization potentials, and electron affinities. This data is critical for understanding its stability and potential as a reducing agent or a precursor in organic synthesis. mdpi.com Furthermore, computational methods can predict reaction pathways and energy barriers for its synthesis and subsequent reactions, offering insights into potential mechanisms. nih.govresearchgate.net

Molecular Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from computational chemistry, can establish links between molecular structure and specific functions, such as corrosion inhibition or biological activity. researchgate.net By calculating various molecular descriptors for N,N'-dibutyl-N,N'-dimethylhydrazine, researchers could predict its potential efficacy in various applications. Molecular docking studies could further be employed to investigate its binding affinity with biological targets, such as enzymes or receptors, guiding the design of new potential therapeutic agents. tandfonline.comresearchgate.net

Table 1: Key Molecular Properties of Hydrazine Derivatives Predicted by Computational Methods

| Property | Description | Relevance for Hydrazine Systems |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack, predicting how the molecule will interact with other reagents. researchgate.net |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Crucial for understanding thermal stability and decomposition pathways, particularly for the N-N bond. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and delocalization within the molecule. | Provides insights into intramolecular interactions and the nature of chemical bonds. tandfonline.com |

Potential for Advanced Functional Materials (e.g., polymers, sensors)

The unique N-N bond and the presence of four alkyl substituents make N,N'-dibutyl-N,N'-dimethylhydrazine an intriguing building block for advanced functional materials.

Polymers: Hydrazine derivatives are valuable in polymer science. For instance, poly(acryloyl hydrazide) serves as a versatile backbone that can be modified after polymerization to create a wide range of functional polymers. nih.gov The N,N'-dibutyl-N,N'-dimethylhydrazine moiety could be incorporated into polymer chains either as a monomer or as a post-polymerization modification agent. The presence of both butyl and methyl groups would likely impart specific solubility, thermal, and mechanical properties to the resulting polymers. Its derivatives could also be used to form hydrazone linkers on polymeric supports, which are useful in solid-phase synthesis. researchgate.net

Sensors: Hydrazone derivatives have demonstrated significant potential as chemosensors, capable of detecting ions and other small molecules through colorimetric or fluorimetric changes. mdpi.com The nitrogen atoms in N,N'-dibutyl-N,N'-dimethylhydrazine could act as binding sites for analytes. By functionalizing this core structure, it may be possible to develop highly selective and sensitive sensors. Furthermore, the broader field of electrochemical sensors for hydrazine detection, which often relies on modified electrodes, suggests that this compound could be used to create novel sensing platforms, potentially leveraging nanocomposites for enhanced performance. acs.orgukm.myresearchgate.net

Interdisciplinary Research Synergies

The study of N,N'-dibutyl-N,N'-dimethylhydrazine is not confined to pure organic chemistry but extends into numerous interdisciplinary fields.

Catalysis: Research into substituted hydrazines often intersects with organometallic chemistry. For example, novel manganese and titanium catalysts have been developed for reactions involving hydrazines, such as the coupling of alcohols or the diamination of alkynes. nih.govnih.gov Future work could focus on developing specific catalysts for the synthesis or functionalization of N,N'-dibutyl-N,N'-dimethylhydrazine.

Medicinal Chemistry: Hydrazide-hydrazone structures are a cornerstone in drug discovery, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anticonvulsant properties. naturalspublishing.comnih.gov The unique substitution pattern of N,N'-dibutyl-N,N'-dimethylhydrazine could lead to derivatives with novel pharmacological profiles, making it a target for synthesis and biological screening programs.

Materials Science: Beyond polymers and sensors, hydrazine derivatives are explored as corrosion inhibitors and components of energetic materials. researchgate.netmdpi.com The properties of N,N'-dibutyl-N,N'-dimethylhydrazine could be investigated for these applications, where its alkyl groups might enhance surface adhesion or modify its energetic properties.

Combustion Science: The study of hydrazine-based fuels is a mature field that combines experimental analysis with detailed computational modeling to understand complex reaction kinetics. mdpi.comresearchgate.net While highly substituted hydrazines are not typical fuels, understanding the thermal decomposition and oxidation of N,N'-dibutyl-N,N'-dimethylhydrazine could provide fundamental insights applicable to the broader class of nitrogen-rich compounds.

Q & A

Q. What are the established synthetic routes for N,N'-dibutyl-N,N'-dimethylhydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or acylation of hydrazine derivatives. Key approaches include:

- Alkylation with dimethyl sulfate : Reacting hydrazine derivatives with dimethyl sulfate in benzene under basic conditions (e.g., NaOH) yields N-methylated products. Variables like stoichiometry and reaction time significantly affect product distribution (e.g., mono- vs. di-methylation) .

- Alkylation with dimethyl carbonate : This method avoids harsh reagents, using electrolysis to generate quaternary hydrazinium salts. Solvent choice (aqueous vs. organic) and temperature influence reaction efficiency .

- Acylation with oxalyl chloride : Substituted benzoic acids react with oxalyl chloride to form acyl chlorides, which then couple with hydrazine derivatives in dichloromethane with triethylamine as a base. Elevated temperatures (40°C) improve reaction rates .

Q. Table 1: Comparison of Synthetic Methods

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of N,N'-dibutyl-N,N'-dimethylhydrazine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent environments. For example, in bis(boryl)hydrazines, methyl group splitting in ¹H NMR reveals conformational preferences (e.g., gauche vs. anti arrangements) .

- Photoelectron (PE) Spectroscopy : Used to study electronic effects of substituents (e.g., boryl groups) on the hydrazine core, correlating with steric and electronic stabilization .

- FTIR and UV-Vis : FTIR identifies functional groups (e.g., N–H stretches in hydrazines), while UV-Vis monitors π→π* transitions in conjugated derivatives (e.g., thiourea-functionalized hydrazines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity and stability of N,N'-dibutyl-N,N'-dimethylhydrazine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometries and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example, DFT studies on acylhydrazines correlate electron-withdrawing substituents with reduced stability .

- Mechanistic Simulations : Adjusting Arrhenius parameters in reaction mechanisms (e.g., for nitrous oxide/hydrocarbon propellant systems) improves predictive accuracy for ignition delay times and combustion behavior .

Q. What strategies reconcile contradictory data in the synthesis of substituted hydrazines, such as variable product distributions under similar conditions?

- Methodological Answer :

- Controlled Stoichiometry : Excess alkylating agents (e.g., dimethyl sulfate) favor di-substitution, while limiting reagents yield mono-substituted products .

- Solvent Polarity : Polar solvents (e.g., water) stabilize charged intermediates in quaternary salt formation, whereas non-polar solvents (e.g., benzene) favor neutral alkylation pathways .

- Catalytic Additives : Bases like triethylamine enhance acylation rates by scavenging HCl, reducing side reactions .

Q. How does the substitution pattern (e.g., butyl vs. methyl groups) on the hydrazine core influence its physicochemical properties and application in materials science?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., dibutyl groups) increase steric hindrance, reducing crystallization tendencies and enhancing solubility in non-polar solvents .

- Electronic Effects : Electron-donating groups (e.g., methyl) stabilize the hydrazine core, while electron-withdrawing substituents (e.g., nitro) enhance oxidative stability .

- Applications : Long-chain alkyl groups (e.g., decanediamine derivatives) improve polymer flexibility, whereas aryl substituents enable liquid crystalline behavior in thiadiazole-hydrazine hybrids .

Safety Considerations in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.